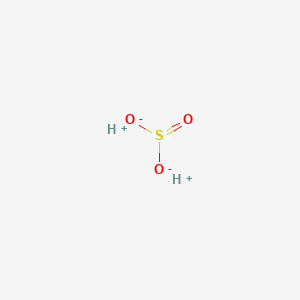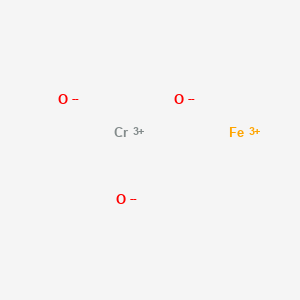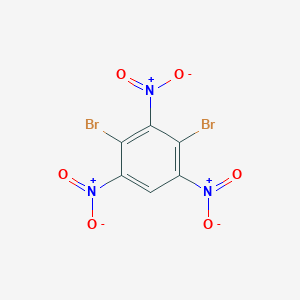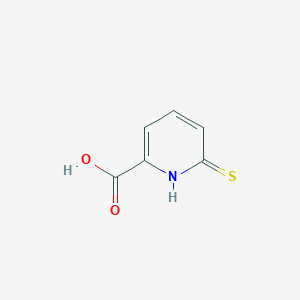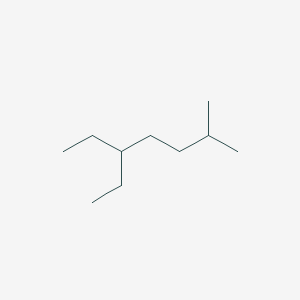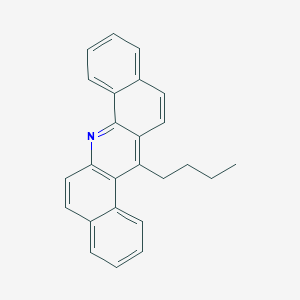
DIBENZ(a,h)ACRIDINE, 14-BUTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(a,h)acridine, 14-butyl- is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential as a mutagen and carcinogen. This compound has been found in various environmental samples, including air, soil, and water, and has been shown to induce DNA damage and promote tumor development in animal studies. In
Mechanism Of Action
Dibenzo(a,h)acridine, 14-butyl- is believed to exert its mutagenic and carcinogenic effects through the formation of DNA adducts. These adducts can cause DNA damage, mutations, and chromosomal aberrations, which can lead to cancer development. Dibenzo(a,h)acridine, 14-butyl- has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical And Physiological Effects
Dibenzo(a,h)acridine, 14-butyl- has been shown to induce DNA damage, mutations, and chromosomal aberrations in vitro and in vivo. It has also been shown to promote tumor development in animal studies. Additionally, dibenzo(a,h)acridine, 14-butyl- has been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Advantages And Limitations For Lab Experiments
Dibenzo(a,h)acridine, 14-butyl- is a useful tool for investigating the mechanisms of DIBENZ(a,h)ACRIDINE, 14-BUTYL--induced DNA damage and mutagenesis. It can be used to study the effects of DIBENZ(a,h)ACRIDINE, 14-BUTYL-s on gene expression and cellular signaling pathways. However, dibenzo(a,h)acridine, 14-butyl- is a potent mutagen and carcinogen, which can pose a risk to researchers and laboratory personnel. Therefore, appropriate safety measures should be taken when handling this compound.
Future Directions
Future research on dibenzo(a,h)acridine, 14-butyl- should focus on identifying its targets in the cell and elucidating the mechanisms by which it induces DNA damage and mutagenesis. Additionally, research should focus on identifying ways to mitigate the carcinogenic effects of dibenzo(a,h)acridine, 14-butyl-, such as developing inhibitors of its enzymatic activity or identifying compounds that can prevent the formation of DNA adducts. Furthermore, research should focus on identifying the sources and pathways of exposure to dibenzo(a,h)acridine, 14-butyl- in the environment and developing strategies to reduce human exposure to this compound.
Synthesis Methods
Dibenzo(a,h)acridine, 14-butyl- can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Suzuki-Miyaura coupling. The Diels-Alder reaction involves the reaction between anthracene and maleic anhydride, followed by reduction and alkylation to form dibenzo(a,h)acridine, 14-butyl-. Friedel-Crafts alkylation involves the reaction between anthracene and butyl chloride in the presence of aluminum chloride as a catalyst. Suzuki-Miyaura coupling involves the reaction between 14-bromoanthracene and butylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
Dibenzo(a,h)acridine, 14-butyl- has been extensively studied for its potential as a mutagen and carcinogen. It has been used as a model compound to investigate the mechanisms of DIBENZ(a,h)ACRIDINE, 14-BUTYL--induced DNA damage and mutagenesis. Dibenzo(a,h)acridine, 14-butyl- has also been used to study the effects of DIBENZ(a,h)ACRIDINE, 14-BUTYL-s on gene expression and cellular signaling pathways. Additionally, dibenzo(a,h)acridine, 14-butyl- has been used in animal studies to investigate its potential as a tumor promoter and its effects on tumor development.
properties
CAS RN |
10457-58-6 |
|---|---|
Product Name |
DIBENZ(a,h)ACRIDINE, 14-BUTYL- |
Molecular Formula |
C25H21N |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C25H21N/c1-2-3-10-21-22-15-13-18-9-5-7-12-20(18)25(22)26-23-16-14-17-8-4-6-11-19(17)24(21)23/h4-9,11-16H,2-3,10H2,1H3 |
InChI Key |
JOFFJINKGNRGBE-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |
Canonical SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |
Other CAS RN |
10457-58-6 |
synonyms |
14-Butyldibenz[a,h]acridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
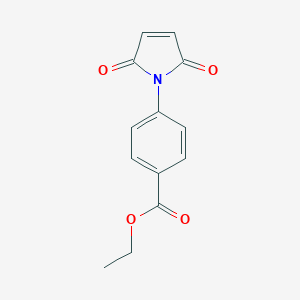
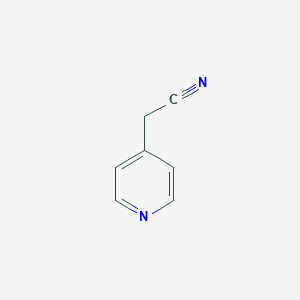
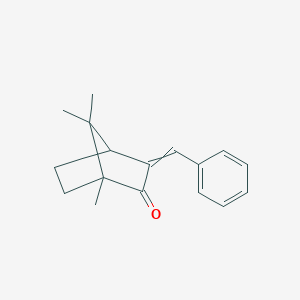
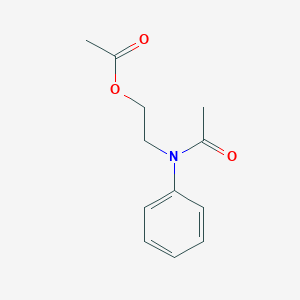
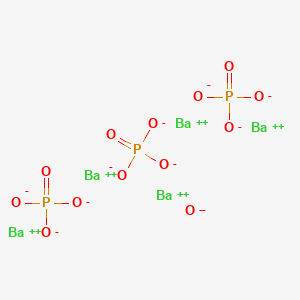
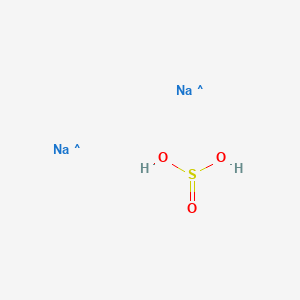
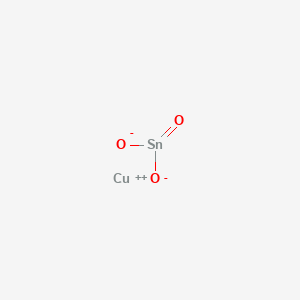
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
